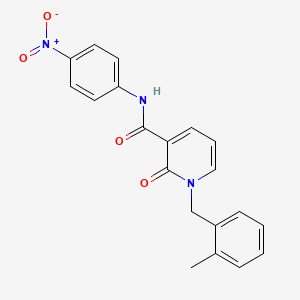

1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the dihydropyridine carboxamide family, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a benzyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 2. Its molecular formula is C₂₀H₁₇N₃O₄, with a molecular weight of 363.37 g/mol.

Properties

IUPAC Name |

1-[(2-methylphenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-14-5-2-3-6-15(14)13-22-12-4-7-18(20(22)25)19(24)21-16-8-10-17(11-9-16)23(26)27/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZOTEZVMAWEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

Introduction of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a base.

Attachment of the 4-Nitrophenyl Group: The 4-nitrophenyl group can be attached through a coupling reaction, such as a Suzuki coupling, using a 4-nitrophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The benzyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Benzyl halides with bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Dihydropyridine derivatives have been extensively studied for their potential in cancer therapy. Research indicates that compounds similar to 1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the nitrophenyl moiety can enhance the potency of these compounds against multidrug-resistant cancer cells by inhibiting the P-glycoprotein efflux pump, which is a common mechanism of drug resistance in tumors .

2. Calcium Channel Modulation

The dihydropyridine scaffold is well-known for its role as calcium channel blockers. Compounds like this compound may exhibit similar properties, potentially being useful in treating cardiovascular diseases by modulating calcium influx in cardiac and smooth muscle cells . This application is particularly relevant for conditions such as hypertension and angina.

3. Antimicrobial Properties

Research has demonstrated that dihydropyridine derivatives possess antimicrobial properties. The presence of the nitrophenyl group enhances the antibacterial activity of these compounds against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown inhibition zones comparable to standard antibiotics like ciprofloxacin . This suggests potential applications in developing new antimicrobial agents.

4. Neuroprotective Effects

Dihydropyridines are also being investigated for their neuroprotective effects. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key factors influencing its activity include:

- Substituent Variations : The position and nature of substituents on the dihydropyridine ring significantly affect biological activity. For instance, variations in the nitrophenyl group can enhance anticancer potency and antimicrobial efficacy.

- Stereochemistry : The stereochemistry of the compound plays a vital role in its interaction with biological targets. Enantiomers may exhibit different levels of activity, necessitating careful consideration during synthesis .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various dihydropyridine derivatives on resistant cancer cell lines. The results indicated that compounds with a 4-nitrophenyl substituent significantly increased drug accumulation within cells and reduced resistance to doxorubicin by over 70% at specific concentrations . This highlights the potential of this compound as a lead compound in overcoming multidrug resistance.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of dihydropyridines were tested against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use as an alternative antibiotic treatment .

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Positioning and Electronic Effects

1-(3-Nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₁₉H₁₄N₄O₆, 394.34 g/mol)

- Key Differences : The benzyl group is substituted with a 3-nitro group instead of 2-methyl.

- Reduced lipophilicity due to the polar nitro group may decrease membrane permeability in biological systems .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₁₄H₁₂BrN₃O₂, 334.17 g/mol)

- Key Differences : Features a 3-bromo-2-methylphenyl substituent instead of 4-nitrophenyl.

- Implications: Bromine’s larger atomic radius and electronegativity may enhance halogen bonding in crystal packing or target binding.

(E)-4-Hydroxy-5-(4-nitrophenyl)-N-(4-nitrostyryl)-2-oxo-1,2-dihydropyridine-3-carboxamide (C₂₀H₁₄N₄O₇, 422.35 g/mol)

- Key Differences : Incorporates a 4-hydroxyl group and a 4-nitrostyryl chain.

- The conjugated nitrostyryl group may extend π-system interactions, influencing photophysical properties .

Anticancer Potential

- While direct data for the target compound is unavailable, structurally related carboxamides with 4-nitrophenyl groups (e.g., sulfonamide derivatives) show moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ = 35–90 μg/mL in MCF-7 and HCT116) . The nitro group’s electron-withdrawing nature may enhance DNA intercalation or enzyme inhibition.

Antimicrobial Activity

- 1,3,4-Thiadiazole derivatives with 4-nitrophenyl groups exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans.

Data Table: Key Structural and Functional Attributes

| Compound Name (Simplified) | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₂₀H₁₇N₃O₄ | 2-methylbenzyl, 4-nitrophenyl | 363.37 | High lipophilicity, EWG effects |

| 1-(3-Nitrobenzyl)-... | C₁₉H₁₄N₄O₆ | 3-nitrobenzyl, 4-nitrophenyl | 394.34 | Enhanced electrophilicity |

| N-(3-Bromo-2-methylphenyl)-... | C₁₄H₁₂BrN₃O₂ | 3-bromo-2-methylphenyl | 334.17 | Halogen bonding potential |

| (E)-4-Hydroxy-5-(4-nitrophenyl)-... | C₂₀H₁₄N₄O₇ | 4-hydroxyl, 4-nitrostyryl | 422.35 | Hydrogen bonding, extended π-system |

Biological Activity

1-(2-methylbenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a dihydropyridine ring, a nitrophenyl group, and a benzyl moiety. Its synthesis typically involves multi-step organic reactions. A common method includes:

- Condensation : Benzylamine reacts with 4-nitrobenzaldehyde to form an intermediate Schiff base.

- Cyclization : The Schiff base undergoes cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The observed cytotoxicity is attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism and proliferation.

- Oxidative Stress Modulation : The nitrophenyl group can participate in redox reactions, influencing oxidative stress pathways within cells .

Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of derivatives related to this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives significantly inhibited bacterial growth, highlighting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

In a study focused on breast cancer cell lines, the compound demonstrated marked cytotoxic effects. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy while reducing side effects associated with chemotherapy .

Data Summary

| Property | Description |

|---|---|

| Molecular Formula | C19H18N3O4 |

| Molecular Weight | 350.36 g/mol |

| Biological Activities | Antimicrobial, Anticancer |

| Mechanism of Action | Enzyme inhibition, Oxidative stress modulation |

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with condensation of β-ketoesters or analogous precursors under acidic or basic conditions. Key steps include:

- Step 1 : Formation of the dihydropyridine core via cyclization, using ethanol or DMSO as solvents .

- Step 2 : Introduction of the 2-methylbenzyl and 4-nitrophenyl groups via nucleophilic substitution or coupling reactions .

- Optimization : Adjusting temperature (60–80°C), pH (6–8), and catalysts (e.g., Lewis acids like AlCl₃) improves yields. Reaction progress is monitored via HPLC or TLC .

Q. Which analytical techniques are critical for confirming structural integrity?

- X-ray crystallography : Resolves 3D conformation and bond angles using SHELX software .

- NMR spectroscopy : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~407) .

Q. How can initial biological screening assays be designed to evaluate activity?

- In vitro assays : Use cell lines (e.g., HEK293 or cancer cells) to test cytotoxicity or enzyme inhibition (IC₅₀ values).

- Controls : Include reference compounds (e.g., nifedipine for calcium channel blocking) and solvent controls .

- Dose-response curves : Assess activity across concentrations (1 nM–100 µM) to determine potency .

Q. What purification challenges arise, and how are they addressed?

- Challenges : Low solubility in polar solvents due to aromatic nitro groups.

- Solutions : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of substituents?

SAR studies compare analogs with varying substituents (Table 1). For example:

| Substituent | Biological Activity Change | Source |

|---|---|---|

| 2-Methylbenzyl | Enhances lipophilicity and binding | |

| 4-Nitrophenyl | Increases electron-withdrawing effects, stabilizing target interactions | |

| Experimental validation involves synthesizing analogs and testing in parallel assays . |

Q. What methodologies resolve contradictions in biological activity data across studies?

- Purity validation : Use HPLC (>95% purity) to rule out impurities .

- Assay standardization : Ensure consistent cell lines, incubation times, and buffer conditions .

- Dose recalibration : Account for batch-to-batch variability in compound solubility .

Q. How can computational methods predict mechanisms of action?

- Molecular docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., calcium channels or kinases). Validate with mutagenesis studies .

- MD simulations : Assess binding stability over 100-ns trajectories .

Q. What crystallographic insights inform target binding?

X-ray structures resolved via SHELXL reveal:

- Key interactions : Hydrogen bonds between the carboxamide group and target residues (e.g., Asp or Glu).

- Conformational flexibility : The dihydropyridine ring adopts a boat conformation in the bound state .

Q. How do reaction conditions influence oxidation/reduction stability?

- Oxidation : The 2-oxo group is stable under inert atmospheres but may degrade in presence of O₂ or peroxides. Use antioxidants (e.g., BHT) during storage .

- Reduction : The nitro group can be reduced to an amine using Pd/C and H₂, altering bioactivity .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

- ADME profiling : Measure logP (e.g., ~3.2) for lipid solubility, plasma protein binding (≥90%), and metabolic stability in liver microsomes .

- CYP inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interactions .

Methodological Notes

- Contradiction Management : Conflicting bioactivity data may stem from assay variability. Replicate studies under harmonized protocols .

- Advanced Synthesis : Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) .

- Data Reproducibility : Publish full synthetic protocols, including solvent grades and equipment specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.